molecular formula C16H8Cl3F B14770966 1-Fluoro-5-(3,4,5-trichlorophenyl)naphthalene

1-Fluoro-5-(3,4,5-trichlorophenyl)naphthalene

Cat. No.: B14770966
M. Wt: 325.6 g/mol
InChI Key: LUMGZWNSNQAJAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-5-(3,4,5-trichlorophenyl)naphthalene is a chemical compound with the molecular formula C16H8Cl3F and a molecular weight of 325.59 g/mol . This compound is characterized by the presence of a naphthalene ring substituted with a fluoro group at the 1-position and a trichlorophenyl group at the 5-position. It is a member of the naphthalene family, which is known for its aromatic properties and diverse applications in various fields.

Preparation Methods

The synthesis of 1-Fluoro-5-(3,4,5-trichlorophenyl)naphthalene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-Fluoro-5-(3,4,5-trichlorophenyl)naphthalene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluoro-5-(3,4,5-trichlorophenyl)naphthalene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates

Mechanism of Action

The mechanism of action of 1-Fluoro-5-(3,4,5-trichlorophenyl)naphthalene involves its interaction with specific molecular targets and pathways. The fluoro and chloro substituents can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-Fluoro-5-(3,4,5-trichlorophenyl)naphthalene can be compared with similar compounds such as:

These similar compounds may exhibit different chemical and biological properties due to variations in their molecular structure, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C16H8Cl3F

Molecular Weight

325.6 g/mol

IUPAC Name

1-fluoro-5-(3,4,5-trichlorophenyl)naphthalene

InChI

InChI=1S/C16H8Cl3F/c17-13-7-9(8-14(18)16(13)19)10-3-1-5-12-11(10)4-2-6-15(12)20/h1-8H

InChI Key

LUMGZWNSNQAJAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2F)C(=C1)C3=CC(=C(C(=C3)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.